molecular formula C19H30N2O4 B11354683 N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide CAS No. 363626-74-8

N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11354683
CAS No.: 363626-74-8
M. Wt: 350.5 g/mol
InChI Key: NNDUKDSRPKXWMA-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a dimethylamino group and a benzamide moiety with three methoxy groups at the 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative.

    Introduction of the dimethylamino group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the benzamide moiety: The benzamide moiety is attached through amide bond formation, typically using coupling reagents such as EDCI or DCC.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: Known for its psychoactive properties.

    N,N-dimethylcyclohexylamine: Used in organic synthesis and as a catalyst.

    Trimethobenzamide: An antiemetic agent used to treat nausea and vomiting.

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. Its trimethoxy substitution is particularly noteworthy for its potential impact on the compound’s pharmacokinetics and pharmacodynamics.

This detailed article provides a comprehensive overview of N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

363626-74-8

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H30N2O4/c1-21(2)19(9-7-6-8-10-19)13-20-18(22)14-11-15(23-3)17(25-5)16(12-14)24-4/h11-12H,6-10,13H2,1-5H3,(H,20,22)

InChI Key

NNDUKDSRPKXWMA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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